3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI)
Description
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is an organic compound with the molecular formula C8H12O2. It is a diketone with a double bond, making it an interesting subject for various chemical reactions and applications. This compound is known for its presence in certain natural products and its potential use in synthetic chemistry.
Properties
CAS No. |
156666-85-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
InChI Key |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES |
CC(C)C(=O)C=CC(=O)C |
Isomeric SMILES |
CC(C)C(=O)/C=C/C(=O)C |
Canonical SMILES |
CC(C)C(=O)C=CC(=O)C |
Synonyms |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or participate in enzymatic reactions. The compound’s double bond and carbonyl groups allow it to engage in a variety of chemical interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks one of the carbonyl groups.
3-Heptene-2,5-dione: This compound has a similar backbone but does not have the methyl group at the sixth position.
Uniqueness
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is unique due to its combination of a double bond and two carbonyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
